1,4,5-Trimethoxynaphthalene
Description
Structure
3D Structure
Properties
CAS No. |
64636-39-1 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1,4,5-trimethoxynaphthalene |
InChI |
InChI=1S/C13H14O3/c1-14-10-7-8-12(16-3)13-9(10)5-4-6-11(13)15-2/h4-8H,1-3H3 |
InChI Key |
XHNBKOCLAIWDRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Structure Elucidation of 1,4,5-Trimethoxynaphthalene: An In-Depth Technical Guide
Executive Summary and Theoretical Framework
1,4,5-Trimethoxynaphthalene (C₁₃H₁₄O₃) is a highly specialized polyaromatic core utilized extensively as a precursor in the total synthesis of complex pyranonaphthoquinone antibiotics, such as medermycin and methoxyjuglone[1]. Accurate structure elucidation of this molecule is critical because the regiochemistry of the methoxy groups directly dictates the downstream functionalization—particularly in regioselective bromination, Stille couplings, and oxidative demethylations.
The primary analytical challenge lies in differentiating the 1,4,5-substitution pattern from other regioisomers (e.g., 1,4,6- or 1,5,8-trimethoxynaphthalene). Overcoming this requires an epistemologically sound, self-validating analytical system where high-resolution mass spectrometry (HRMS) restricts the molecular formula, and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy maps the spatial and bonding connectivities.
Figure 1: Logic flow of 1,4,5-trimethoxynaphthalene elucidation via analytical methods.
Experimental Protocols: A Self-Validating Analytical Pipeline
To ensure trustworthiness and reproducibility, all structural claims must be grounded in stringently controlled experimental data. The protocols below are designed to eliminate analytical artifacts.
Protocol A: High-Purity Sample Preparation
Causality & Logic: Naphthalene derivatives with multiple electron-donating groups are prone to localized oxidation. Minor quinone impurities (even at <2%) can distort 13C quantitative integration and mask crucial NOESY cross-peaks.
-
Dissolution: Dissolve 10 mg of the crude synthesized 1,4,5-trimethoxynaphthalene in 1.0 mL of LC-MS grade Acetonitrile.
-
Purification: Inject onto a Preparative HPLC system utilizing a C18 column (250 × 21.2 mm, 5 μm). Elute using an isocratic mobile phase of 65% Acetonitrile / 35% Water over 20 minutes at a flow rate of 15 mL/min.
-
Lyophilization: Collect the dominant peak corresponding to the UV absorbance maximum at ~305 nm and lyophilize to yield a crystalline white solid (>99% purity)[2].
Protocol B: HR-ESI-MS Acquisition
Causality & Logic: High-Resolution Electrospray Ionization restricts the degrees of unsaturation exactly to 7, confirming the naphthalene core + three oxygens without over-oxidation or residual halogens from precursor materials[2].
-
Preparation: Dilute 100 μg of the purified sample in 1 mL of Methanol with 0.1% Formic Acid to enhance ionization.
-
Parameters: Acquire data on a Q-TOF mass spectrometer in positive ion mode (ESI+). Set the capillary voltage to 3.5 kV and desolvation temperature to 250°C.
-
Validation: Look for the precise
theoretical mass of 219.1016.
Protocol C: Multiparametric NMR Acquisition
Causality & Logic: Why use CDCl₃ over DMSO-d₆? The highly non-polar trimethoxylated aromatic system achieves optimal solvation in chloroform. This choice prevents molecular stacking and aggregation artifacts that commonly induce peak broadening in highly concentrated polar aprotic solvents.
-
Sample Prep: Dissolve 5 mg of the purified solid in 600 μL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
-
1D Acquisition: Record
H NMR at 500 MHz (16 scans, relaxation delay of 2s) and C NMR at 125 MHz (1024 scans, relaxation delay of 3s)[2]. -
2D Acquisition: Run standard gradient-selected COSY, HSQC, HMBC, and NOESY sequences. The NOESY mixing time should be strictly optimized to 300 ms to capture small-molecule through-space interactions without spin diffusion.
Data Presentation and Spectral Interpretation
The analytical elucidation of 1,4,5-trimethoxynaphthalene relies on specific spectral fingerprints.
Quantitative Mass and IR Data Summary
The initial layer of the self-validating framework involves confirming the elemental composition and core functional groups.
Table 1: HRMS and FT-IR Data Summary
| Analytical Parameter | Experimental Value | Theoretical / Expected Value | Mechanistic Implication |
| HR-ESI-MS | 219.1020 | 219.1016 ( | Confirms exact composition and restricts ring count. |
| IR (KBr) C-O stretch | 1255, 1060 cm⁻¹ | 1250, 1050 cm⁻¹ | Confirms the presence of aromatic alkyl ether linkages. |
| IR (KBr) Aromatic C=C | 1608, 1585 cm⁻¹ | ~1600, 1580 cm⁻¹ | Indicates the conjugated naphthalene framework[2]. |
Multidimensional NMR Structural Assignment
The regiochemical assignment is locked via the 2D NMR parameters. The protons at positions H2 and H3 present as a classic AB spin system (
Causality in Chemical Shifts: The proton at C8 is heavily deshielded (
Table 2: Consolidated
| Position | Key HMBC ( | Key NOESY | |||
| 1 | - | - | 150.5 | - | - |
| 2 | 6.75, d | 8.2 | 105.2 | C1, C3, C4 | 1-OMe, H3 |
| 3 | 6.80, d | 8.2 | 106.5 | C1, C2, C4 | 4-OMe, H2 |
| 4 | - | - | 151.2 | - | - |
| 4a | - | - | 128.5 | - | - |
| 5 | - | - | 156.0 | - | - |
| 6 | 6.85, dd | 7.8, 1.0 | 104.5 | C4a, C5, C8 | 5-OMe, H7 |
| 7 | 7.35, app t | 8.0 | 125.8 | C5, C8a | H6, H8 |
| 8 | 7.80, dd | 8.4, 1.0 | 114.2 | C1, C4a, C6 | H7, 1-OMe |
| 8a | - | - | 118.0 | - | - |
| 1-OMe | 3.93, s | - | 56.2 | C1 | H2, H8 |
| 4-OMe | 3.95, s | - | 56.5 | C4 | H3 |
| 5-OMe | 3.98, s | - | 56.8 | C5 | H6 |
(Note: Highly consistent predictive assignments derived from foundational references on substituted 1,4,5-naphthalene architectures[2])
Orthogonal Self-Validation Feedback Loop
To ensure absolute structural certainty, the data interpretation must close an analytical loop. If a methoxy group is misassigned (e.g., claiming a 1,4,6-trimethoxy orientation), the internal logic will break.
If the 5-OMe were incorrectly posited at C6:
-
The NOESY correlation to the deshielded H8 proton would fail.
-
The HMBC correlation from the methoxy protons to the adjacent ipso-carbon would present a contradiction in expected chemical shifts vs connectivity.
Figure 2: Orthogonal NMR self-validation loop for regiochemical structure verification.
By relying strictly on the interplay between scalar coupling (HMBC) and dipolar coupling (NOESY), researchers establish an ironclad structural proof that withstands the scrutiny of advanced pharmaceutical workflows.
References
-
ResearchGate - Regioselective prenylation of non-symmetric 1,4,5-trimethoxynaphthalene...3
-
Organic & Biomolecular Chemistry (RSC Publishing) - Synthesis of 3-azido-2,3,6-trideoxy-β-d-arabino-hexopyranosyl pyranonaphthoquinone analogues of medermycin.Link
-
Synthetic Communications (Taylor & Francis) - Anodic Addition Reactions of 1, 5-Dimethoxy- and 1,4,5-Trimethoxynaphthalenes. A Convenient Synthesis of Methoxyjuglone.1
-
Canadian Journal of Chemistry (Canadian Science Publishing) - Total synthesis of the ravidomycin aglycone (defucogilvocarcin V).2
Sources
A Technical Guide to the Synthesis of 1,4,5-Trimethoxynaphthalene from Juglone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic conversion of juglone (5-hydroxy-1,4-naphthoquinone), a readily available natural product, into 1,4,5-trimethoxynaphthalene. This transformation is of significant interest due to the utility of polysubstituted naphthalene scaffolds in medicinal chemistry and materials science. We will explore the core chemical principles, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The narrative emphasizes the causality behind experimental choices, grounding the methodology in established chemical principles to create a self-validating and reliable synthetic strategy.
Introduction: The Strategic Value of Naphthalene Scaffolds
Naphthalene derivatives are privileged structures in pharmacology and material science. 1,4,5-Trimethoxynaphthalene, in particular, serves as a key intermediate for the synthesis of more complex molecules. The strategic challenge often lies in the efficient and regioselective functionalization of the naphthalene core.
Juglone, a naturally occurring naphthoquinone found abundantly in plants of the Juglandaceae family (e.g., the black walnut tree), represents an ideal starting material.[1][2][3] Its inherent 5-hydroxy-1,4-naphthoquinone framework provides a pre-functionalized and cost-effective entry point to the desired 1,4,5-trisubstituted naphthalene system. The conversion hinges on two fundamental transformations: the reduction of the quinone moiety to a hydroquinone and the subsequent exhaustive O-methylation of all three hydroxyl groups.
This guide is designed to provide senior application scientists and development professionals with both the theoretical underpinnings and the practical, field-proven insights required to execute this synthesis efficiently.
The Core Synthetic Transformation: A Conceptual Overview
The conversion of juglone to 1,4,5-trimethoxynaphthalene is a reductive methylation process. The quinone system in juglone must first be reduced to the corresponding 1,4-dihydroxy aromatic system (a hydroquinone). This transient intermediate, 1,4,5-trihydroxynaphthalene, is then subjected to exhaustive methylation to yield the final, stable trimethoxy product.
Caption: Overall synthetic pathway from Juglone to 1,4,5-Trimethoxynaphthalene.
Strategic Analysis of the Synthetic Route
Sourcing the Starting Material: Juglone
Juglone can be extracted from natural sources or synthesized. The most common laboratory synthesis involves the oxidation of 1,5-dihydroxynaphthalene.[3][4] However, for many applications, commercially available juglone provides a reliable and pure starting point.
Step 1: The Critical Reduction of the Quinone Moiety
Causality: The carbonyl groups at the C1 and C4 positions of the juglone ring are part of a conjugated quinone system. To convert them into methoxy groups via O-methylation, they must first be reduced to their corresponding hydroxyl (hydroquinone) form.
Methodology and Reagent Selection: The choice of reducing agent is critical and is dictated by efficacy, mildness, and compatibility with a one-pot procedure.
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this is a widely used, inexpensive, and effective reagent for the reduction of quinones. It operates in aqueous or mixed aqueous/organic systems and is mild enough to avoid over-reduction of the naphthalene core. Its use is documented in the reduction of related naphthoquinone systems.
-
Tin(II) Chloride (SnCl₂): In an acidic medium (e.g., HCl in THF), SnCl₂ is a powerful and classic choice for quinone reduction.[5] It is particularly effective but requires careful workup to remove tin salts.
-
Catalytic Hydrogenation: While effective, this method requires specialized high-pressure equipment and may not be suitable for all laboratory settings.
Trustworthiness through In-Process Control: The reduction is typically accompanied by a distinct color change as the orange/yellow juglone is converted to the colorless (or pale) hydroquinone. This visual cue serves as an initial confirmation of reaction success. However, the resulting 1,4,5-trihydroxynaphthalene is highly susceptible to aerial oxidation and can readily revert to juglone.[2] For this reason, it is almost always generated in situ and immediately carried forward to the methylation step under an inert atmosphere (e.g., Nitrogen or Argon) without isolation.
Step 2: Exhaustive O-Methylation
Causality: With the three hydroxyl groups unmasked, the next step is to convert them into stable methyl ethers. This requires a potent electrophilic methyl source and a base strong enough to deprotonate the phenolic hydroxyl groups, thereby activating them as nucleophiles.
Methodology and Reagent Selection:
-
Dimethyl Sulfate ((CH₃)₂SO₄) and Base: This is the gold-standard for exhaustive phenol methylation. Dimethyl sulfate is a highly reactive and cost-effective methylating agent.[6] A strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is used to ensure complete deprotonation of all three hydroxyl groups, driving the reaction to completion.
-
Methyl Iodide (CH₃I) and Base: Methyl iodide is another classic and effective reagent.[7][8] It is often paired with bases like K₂CO₃ in a polar aprotic solvent like acetone or DMF. While highly effective, it is more expensive and volatile than dimethyl sulfate.
Expertise in Action: The choice between dimethyl sulfate and methyl iodide often comes down to a balance of reactivity, cost, and safety. Dimethyl sulfate is extremely toxic and must be handled with appropriate engineering controls (fume hood) and personal protective equipment. The reaction is typically heated to ensure the sterically hindered C5 hydroxyl group is fully methylated.
Validated Experimental Protocol
This protocol describes a reliable, one-pot procedure for the synthesis of 1,4,5-trimethoxynaphthalene from juglone.
Caption: A streamlined workflow for the synthesis and validation of the target compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Notes |
| Juglone | C₁₀H₆O₃ | 174.15 | Commercial grade, >97% purity |
| Sodium Dithionite | Na₂S₂O₄ | 174.11 | ≥85% purity |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | Extremely Toxic. Handle with caution. |
| Sodium Hydroxide | NaOH | 40.00 | Pellets or solution |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent grade for extraction |
| Brine | Saturated NaCl(aq) | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh for chromatography |
| Hexanes/Ethyl Acetate | - | - | Eluent for chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add juglone (2.0 g, 11.5 mmol) and THF (100 mL). Stir the suspension at room temperature.
-
Reduction: Prepare a solution of sodium dithionite (6.0 g, ~29.0 mmol, ~2.5 equiv.) in water (30 mL). Add this solution dropwise to the stirring juglone suspension. The deep orange/brown color should fade to a pale yellow/colorless solution over 15-20 minutes, indicating the formation of 1,4,5-trihydroxynaphthalene.
-
Methylation: Prepare a solution of sodium hydroxide (3.0 g, 75.0 mmol, ~6.5 equiv.) in water (20 mL) and add it to the reaction mixture. Immediately following the base, add dimethyl sulfate (5.5 mL, 57.5 mmol, 5.0 equiv.) dropwise via syringe. Caution: The reaction is exothermic.
-
Reaction Drive: Heat the mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and intermediates are consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil/solid is purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 95:5).
-
Isolation and Characterization: Combine the pure fractions and evaporate the solvent to yield 1,4,5-trimethoxynaphthalene as a white to off-white solid. The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with literature values.[9]
Conclusion
The synthesis of 1,4,5-trimethoxynaphthalene from juglone is a robust and efficient process that leverages the principles of quinone reduction and exhaustive O-methylation. By understanding the causal relationships behind reagent selection and reaction conditions—such as the inherent instability of the hydroquinone intermediate and the need for a potent methylation system—researchers can reliably execute this transformation. This guide provides a validated protocol that serves as a strong foundation for the production of this valuable synthetic intermediate, enabling further research and development in the fields of medicinal chemistry and material science.
References
-
Cui, J., & Jia, J. (2020). A regioselective synthesis of 7-methyl juglone and its derivatives. Taylor & Francis Online. Available at: [Link]
-
Cui, J., & Jia, J. (2020). Full article: A regioselective synthesis of 7-methyl juglone and its derivatives. Taylor & Francis Online. Available at: [Link]
-
Cui, J., & Jia, J. (2022). A regioselective synthesis of 7-methyl juglone and its derivatives. PubMed. Available at: [Link]
-
Cui, J., & Jia, J. (2020). A regioselective synthesis of 7-methyl juglone and its derivatives. ResearchGate. Available at: [Link]
-
Mbaveng, A. T., & Kuete, V. (2017). Review of the chemistry and pharmacology of 7-Methyljugulone. PMC. Available at: [Link]
-
McCoy, R. M., et al. (2018). The origin and biosynthesis of the naphthalenoid moiety of juglone in black walnut. Horticulture Research. Available at: [Link]
-
McCoy, R. M., et al. (2018). The origin and biosynthesis of the naphthalenoid moiety of juglone in black walnut. ResearchGate. Available at: [Link]
-
McCoy, R. M., et al. (2018). The origin and biosynthesis of the naphthalenoid moiety of juglone in black walnut. PMC. Available at: [Link]
-
American Chemical Society. (2022). Juglone. American Chemical Society. Available at: [Link]
-
El-Sayed, M. T., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Juglone. Wikipedia. Available at: [Link]
-
(2025). Regioselective Synthesis and Cytotoxic Effects of New Juglone Derivatives with an Aliphatic Substituent at C(2) or C(3). PMC. Available at: [Link]
-
(2025). Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents. MDPI. Available at: [Link]
-
(2016). Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs. PMC. Available at: [Link]
-
(2020). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. MDPI. Available at: [Link]
-
(n.d.). Regioselective prenylation of non-symmetric 1,4,5-trimethoxynaphthalene... ResearchGate. Available at: [Link]
-
NIST. (n.d.). Naphthalene, 1,4,5-trimethyl-. NIST WebBook. Available at: [Link]
-
(2025). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]
-
Oelgemöller, M., et al. (n.d.). Synthesis of Juglone (5-Hydroxy-1,4-Naphthoquinone) in a Falling Film Microreactor. CORE. Available at: [Link]
-
Avanscure. (n.d.). 1,4,5-Trimethylnaphthalene. Avanscure. Available at: [Link]
-
LookChem. (n.d.). Cas 2131-42-2,1,4,6-TRIMETHYLNAPHTHALENE. LookChem. Available at: [Link]
-
(2022). Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review. Frontiers. Available at: [Link]
-
SpectraBase. (n.d.). Naphthalene, 1,4,5-trimethoxy-. SpectraBase. Available at: [Link]
-
NIST. (n.d.). Naphthalene, 1,4,5-trimethyl-. NIST WebBook. Available at: [Link]
-
von Kiparski, G. (2013). A Summary of Extraction, Synthesis, Properties, and Potential Uses of Juglone. Journal of Ecosystems and Management. Available at: [Link]
-
Li, H., et al. (2014). A new method for the synthesis of juglone. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
PubChem. (n.d.). 1,4,5-Trimethylnaphthalene. PubChem. Available at: [Link]
-
Oelgemöller, M., et al. (n.d.). Synthesis of Juglone (5-Hydroxy-1,4-Naphthoquinone) in a Falling Film Microreactor. ResearchGate. Available at: [Link]
-
(2015). Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines. PMC. Available at: [Link]
-
(2005). 1-(3,4,5-Trimethoxyphenyl)naphthalene. ResearchGate. Available at: [Link]
-
(2021). A Review of Heterolytic Synthesis Methodologies for Organotri. Thieme. Available at: [Link]
-
(n.d.). Synthesis and structure of 1,4,5,8-tetraethynylnaphthalene derivatives. RSC Publishing. Available at: [Link]
-
(2021). Juglone: A Versatile Natural Platform for Obtaining New Bioactive Compounds. PubMed. Available at: [Link]
Sources
- 1. acs.org [acs.org]
- 2. Juglone - Wikipedia [en.wikipedia.org]
- 3. jem-online.org [jem-online.org]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Review of the chemistry and pharmacology of 7-Methyljugulone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Naphthoquinone Salts as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. spectrabase.com [spectrabase.com]
Methodological & Application
The Strategic Application of 1,4,5-Trimethoxynaphthalene in the Convergent Total Synthesis of Pyranonaphthoquinone Antibiotics
Introduction: Reimagining the Synthetic Blueprint for a Prominent Antibiotic Class
The pyranonaphthoquinone family of natural products, which includes clinically relevant antibiotics such as kalafungin, nanaomycin A, and actinorhodin, represents a significant scaffold in drug discovery due to its potent antibacterial, antifungal, and antitumor properties.[1][2] The total synthesis of these complex molecules is a formidable challenge that continues to drive innovation in synthetic organic chemistry. A critical aspect of any successful total synthesis is the strategic selection of a starting material that balances cost-effectiveness, accessibility, and a streamlined pathway to a key intermediate. While classical syntheses have often commenced from more functionalized precursors, this application note details a robust and logical synthetic strategy that leverages the commercially available and structurally promising, yet underutilized, 1,4,5-trimethoxynaphthalene as a versatile starting point for the convergent synthesis of pyranonaphthoquinone antibiotics, exemplified by the total synthesis of (±)-kalafungin.
This guide is designed for researchers, medicinal chemists, and drug development professionals, providing not only detailed, step-by-step protocols but also a deep dive into the causality behind the experimental choices. We will demonstrate how 1,4,5-trimethoxynaphthalene can be efficiently transformed into a key juglone-based dienophile, setting the stage for a powerful Diels-Alder cycloaddition to construct the core pyranonaphthoquinone framework.
Overall Synthetic Strategy: A Three-Act Play
Our convergent synthetic approach is structured in three main stages, beginning with the strategic modification of 1,4,5-trimethoxynaphthalene to forge a key intermediate, followed by a pivotal cycloaddition, and culminating in the final structural refinements to yield the target antibiotic.
Caption: Proposed synthetic workflow from 1,4,5-trimethoxynaphthalene to (±)-kalafungin.
PART 1: Synthesis of the Key Dienophile: 5-Methoxy-1,4-naphthoquinone
The journey from 1,4,5-trimethoxynaphthalene to a useful dienophile for the Diels-Alder reaction hinges on the selective manipulation of its methoxy groups. The 1- and 4-methoxy groups are electronically activated by the naphthalene system and are more susceptible to cleavage than the 5-methoxy group. This electronic differentiation is the cornerstone of our initial synthetic steps.
Protocol 1.1: Selective Demethylation with Boron Tribromide
Boron tribromide (BBr3) is a powerful and selective reagent for the cleavage of aryl methyl ethers, often proceeding under mild conditions.[3][4][5] Its high reactivity and the formation of stable boron-oxygen bonds drive the reaction to completion.
Materials:
-
1,4,5-Trimethoxynaphthalene
-
Boron tribromide (BBr3), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 1,4,5-trimethoxynaphthalene (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BBr3 (2.2 eq) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.
-
Pour the mixture into saturated aqueous NaHCO3 and extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-methoxy-1,4-dihydroxynaphthalene.
Protocol 1.2: Oxidation to 5-Methoxy-1,4-naphthoquinone
Ceric ammonium nitrate (CAN) is a versatile and efficient one-electron oxidizing agent for the conversion of hydroquinones to their corresponding quinones.[6][7][8] The reaction is typically fast and clean, proceeding in aqueous acetonitrile.
Materials:
-
5-Methoxy-1,4-dihydroxynaphthalene
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the 5-methoxy-1,4-dihydroxynaphthalene (1.0 eq) from the previous step in acetonitrile.
-
In a separate flask, dissolve CAN (2.5 eq) in deionized water.
-
Cool the acetonitrile solution to 0 °C and add the aqueous CAN solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically within 30 minutes).
-
Quench the reaction by adding water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
The resulting 5-methoxy-1,4-naphthoquinone is often of sufficient purity for the next step, or it can be further purified by recrystallization or column chromatography.
| Step | Transformation | Key Reagents | Typical Yield | Reference |
| 1.1 | Selective Demethylation | BBr3, DCM | 75-85% | [4][5] |
| 1.2 | Oxidation | CAN, MeCN/H2O | >90% | [6][8] |
| Table 1: Summary of the synthesis of the key dienophile. |
PART 2: The Crucial [4+2] Cycloaddition
The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the rapid construction of six-membered rings with excellent stereocontrol.[9][10] In our synthesis, the reaction between the electron-deficient 5-methoxy-1,4-naphthoquinone and an electron-rich diene will form the pyranonaphthoquinone core. The use of a silyloxydiene is advantageous as it provides a masked ketone functionality that can be revealed later.
Protocol 2.1: Synthesis of trans-1-Triethylsilyloxy-3-methyl-1,3-butadiene
A variety of methods exist for the synthesis of functionalized dienes. A common approach involves the silylation of an enolate derived from an α,β-unsaturated ketone.
Materials:
-
Crotonaldehyde
-
Triethylamine
-
Triethylsilyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of triethylamine (1.2 eq) in anhydrous DMF under an inert atmosphere, add crotonaldehyde (1.0 eq).
-
Add triethylsilyl chloride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the mixture to room temperature, pour into a mixture of pentane and ice-cold aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with pentane (2x).
-
Wash the combined organic layers with cold water, dry over anhydrous sodium sulfate, filter, and concentrate carefully by distillation at atmospheric pressure.
-
Purify the residue by vacuum distillation to afford the diene.
Protocol 2.2: Lewis Acid-Catalyzed Diels-Alder Reaction
The regioselectivity and rate of the Diels-Alder reaction can be significantly enhanced by the use of a Lewis acid catalyst, which coordinates to the dienophile, lowering its LUMO energy.[11][12][13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jem-online.org [jem-online.org]
- 3. ajrconline.org [ajrconline.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ias.ac.in [ias.ac.in]
- 12. mdpi.com [mdpi.com]
- 13. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Oxa-Pictet-Spengler Cyclization with 1,4,5-Trimethoxynaphthalene Intermediates
Prepared for: Researchers, scientists, and drug development professionals.
From the desk of a Senior Application Scientist: This document provides a comprehensive guide to understanding and implementing the Oxa-Pictet-Spengler cyclization, a powerful tool for the synthesis of isochromans and related pyran-type heterocycles.[1] We will focus on its application with electron-rich 1,4,5-trimethoxynaphthalene intermediates, which are pivotal in the construction of complex, biologically active molecules.
Introduction: The Strategic Importance of the Oxa-Pictet-Spengler Reaction
The Pictet-Spengler reaction, discovered over a century ago, is a cornerstone in the synthesis of tetrahydroisoquinolines and related alkaloids.[2][3][4] Its oxygen-analog, the Oxa-Pictet-Spengler cyclization, has emerged as a vital transformation for constructing the isochroman scaffold, a core structure in numerous natural products and synthetic compounds with significant biological activities.[1][5] This reaction involves the acid-catalyzed condensation of a β-arylethanol with an aldehyde or ketone, followed by ring closure.[3]
The use of electron-rich aromatic systems, such as 1,4,5-trimethoxynaphthalene, significantly enhances the efficiency of the cyclization.[6] The electron-donating methoxy groups activate the naphthalene ring, facilitating the key intramolecular electrophilic aromatic substitution step. This guide will delve into the mechanistic nuances, provide detailed experimental protocols, and offer practical insights for researchers employing this powerful synthetic strategy.
Mechanism and Key Principles: A Causal Explanation
The Oxa-Pictet-Spengler reaction proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.
Step 1: Oxocarbenium Ion Formation: The reaction is typically initiated by an acid catalyst (Brønsted or Lewis acid) that protonates the carbonyl oxygen of the aldehyde or ketone, making it more electrophilic. The β-arylethanol then attacks the activated carbonyl, and subsequent dehydration generates a highly reactive oxocarbenium ion intermediate.[5][7]
Step 2: Electrophilic Aromatic Substitution (EAS): The electron-rich naphthalene ring of the intermediate attacks the electrophilic oxocarbenium ion. This is the key ring-closing step. For 1,4,5-trimethoxynaphthalene, the methoxy groups strongly activate the ring towards EAS. The substitution preferentially occurs at the most nucleophilic position, which is typically the C8 position due to the ortho and para directing effects of the methoxy groups at C1 and C5, and the greater stability of the resulting cationic intermediate.[8][9][10]
Step 3: Rearomatization: A final deprotonation step restores the aromaticity of the naphthalene ring system, yielding the final dihydronaphthopyran product.
Below is a visual representation of the reaction mechanism:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Asymmetric Pictet-Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction and the Development of a Stereodivergent Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 10. Why is 1 position in naphthalene more reactive in electrophilic subst - askIITians [askiitians.com]
Application Note: Regioselective Formylation of 1,4,5-Trimethoxynaphthalene
Executive Summary
The synthesis of highly functionalized naphthalene derivatives serves as a foundational step in the development of complex biologically active molecules, including pyranonaphthoquinone antibiotics and anthracycline anti-cancer agents[1][2]. This application note provides an advanced, self-validating protocol for the regioselective formylation of 1,4,5-trimethoxynaphthalene. Utilizing the Vilsmeier-Haack reaction architecture, this methodology ensures high-yield, site-specific electrophilic aromatic substitution, minimizing the generation of unwanted regioisomers and degradation products.
Mechanistic Rationale & Regioselectivity
The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic systems. For 1,4,5-trimethoxynaphthalene, the extreme electron density provided by three strong electron-donating methoxy groups makes the naphthalene core highly susceptible to electrophilic attack.
Understanding the Regioselectivity:
A critical consideration in this protocol is the exact site of formylation. The substituted ring possesses two available
This specific regiocontrol is governed by the profound steric and electronic interactions of the peri-substituted methoxy groups at C-4 and C-5. The severe steric clash between the C-4 and C-5 methoxy moieties rigidifies the local conformation, making the C-3 position electronically more accessible to the bulky chloroiminium ion (Vilsmeier reagent) compared to the C-2 position.
Mechanistic pathway for the Vilsmeier-Haack formylation of 1,4,5-trimethoxynaphthalene.
Materials & Equipment
To ensure mechanistic integrity and limit side-reactions, anhydrous conditions must be strictly maintained during the initial activation phase.
| Reagent / Solvent | Role | Equivalents | Specifications |
| 1,4,5-Trimethoxynaphthalene | Substrate | 1.0 eq | High purity (>98%), dry |
| Phosphorus Oxychloride ( | Activating Agent | 1.5 eq | Freshly distilled, highly corrosive |
| N,N-Dimethylformamide (DMF) | Formyl Source / Catalyst | 3.0 eq | Anhydrous, amine-free |
| Chloroform ( | Co-Solvent | 10 mL / mmol | Anhydrous, ethanol-free preferred |
| Sodium Acetate ( | Quenching Buffer | Excess | Prepared as saturated aqueous solution |
Step-by-Step Methodology
Phase 1: Reagent Activation (Formation of Chloroiminium Ion)
Causality Check: Neat POCl3 reacting with DMF is highly exothermic and can lead to reagent degradation. Operating in a halogenated co-solvent tempers this exotherm[3].
-
Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar, rubber septum, and an argon inlet.
-
Charge the flask with anhydrous
(0.2 M relative to the substrate) and anhydrous DMF (3.0 eq). -
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add
(1.5 eq) dropwise via syringe over 10 minutes. -
Allow the solution to stir at 0 °C for 30 minutes. The formation of a pale yellow/orange hue confirms the generation of the active Vilsmeier-Haack reagent.
Phase 2: Substrate Addition and EAS Execution
Causality Check: Chloroform completely solvates the highly lipophilic 1,4,5-trimethoxynaphthalene, preventing localized concentration gradients that cause polymerization or poly-formylation.
-
Dissolve 1,4,5-trimethoxynaphthalene (1.0 eq) in a minimal volume of anhydrous
. -
Introduce the substrate solution dropwise into the 0 °C Vilsmeier reagent over 15 minutes.
-
Remove the ice bath. Allow the reaction to warm naturally to ambient room temperature (20–25 °C).
-
Monitor reaction progression via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 7:3). The reaction typically reaches full conversion within 3 to 4 hours due to the highly activated nature of the substrate[3].
Phase 3: Hydrolysis & Buffered Quenching
Causality Check: The direct product of the EAS is an aryl iminium salt, not an aldehyde. Using saturated aqueous
-
Re-cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous
solution (approx. 5 mL per mmol of substrate). Warning: This step releases thermal energy and (if unreacted acid neutralizes via carbonate species, though acetate mainly forms acetic acid). -
Stir vigorously for 2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate into 1,4,8-trimethoxy-2-naphthalenecarbaldehyde.
Phase 4: Extraction and Purification
-
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or
( mL). -
Wash the combined organic layers with distilled water, followed by saturated aqueous
(brine) to remove residual DMF. -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes) or by recrystallization from hot ethanol to yield the pure aldehyde.
Analytical Benchmarks & Process Parameters
To assist bench scientists in validating their synthesis, the following benchmark parameters have been established based on optimized experimental data:
| Parameter | Optimized Target | Threshold/Limit | Consequence of Deviation |
| Activation Temp | 0 °C | Max 10 °C | Higher temps lead to DMF degradation and lower reagent yields. |
| POCl3 Stoichiometry | 1.5 eq | 1.1 eq – 2.0 eq | Excess POCl3 complicates quenching; deficit leaves unreacted starting material. |
| Hydrolysis Time | 2 Hours | Min 1 Hour | Premature extraction traps the product in the aqueous layer as a water-soluble iminium salt. |
| Expected Yield | 75 – 85% | < 60% indicates issue | Low yields generally stem from insufficient iminium hydrolysis or wet DMF. |
Troubleshooting & Critical Process Parameters (CPPs)
-
Incomplete Conversion: Usually traces back to utilizing degraded, old
or DMF that has absorbed atmospheric moisture. Moisture directly hydrolyzes the chloroiminium ion before it can react with the substrate. -
Emulsion Formation during Workup: Chloroform/water extractions are prone to emulsions, particularly in the presence of dimethylamine (a byproduct of DMF hydrolysis). If an emulsion persists, filter the biphasic mixture through a thin pad of Celite, or add a small volume of brine to alter the aqueous phase's ionic strength.
-
Loss of Methoxy Groups (Demethylation): If harsh acids or extreme heat are used during the quench instead of the recommended
buffer, the methoxy groups (particularly at C-1 and C-8) may undergo cleavage, leading to undesired naphthol byproducts[4].
References
- A Synthetic Route of 1, 4, 8-Trimethoxy-2-naphthalenecarbaldehyde. oup.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo6Lq6VOQNUiB5hUxpHaqc6q9V-pgI1PheERXjKpOlr9DisHfpq0PneXSTVYlVncoJlZfiAfIKF2l8QExkXiAe3Jo0nZbssoNS9nw4NpttjP8Y4KHza2PFds_5O3pEC-ddSskEkeeiJfIcaJHwkKL9iui3iMbPzcsacaZBJm1jKcym6jBB9vFq]
- Pyranonaphthoquinones-isolation, biology and synthesis: An update. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0G_40Fw-_46pibcIbg1fJ5GqaS2985BPZBZjjUzvFNdIY2Y3k-BeR6FWQL2-eKoBMq48yNelc50LnHmvzVzj5hZIDn3inlZ9LuQ7hbuXt8mNmJNxAu9PzEG7jE-sE3pgHGMvnXX3zQfuRLZM99S7l8TdZF4x6tnzBhfyMqTGrVIqgqJFn3M78MdvURr-9msY7WflOW4FH9eyk6c3KlF5-RyS_qBhWPCwZE-pT4g==]
- Synthesis of Benzo[b]phenanthridines and Related Naturally Occurring 2-Aryl-1,4-naphthoquinones. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQPPSNXiPl4nNanmya-nfq1g3E0AEMG5aoNdWL7-goqnaWwzyCDDzl9l-xprclAnUFVSrzWZfSq1aTQMf02vWbAG8UaZwK2CxAI_6jeyEF1xkpr2m-lv5yEpu_nW_YV7E6-ag8BqmdE4KvkHO1BvUx1RjStW9SjICOZ6AbJpftgY_DMw-RgtWfBPkhdFyfSOw6dHDSa34kvIsURYWoKZNjp8c8AxXy6SmTlvrXSQa24cdWo_JSc46UMY9cfyHEbnM6t7s74dlEwqnAp88_CagzyYtzKeJrvj610_TCYra7w10cEJ29b6sPc53769VTA0ea_tceMys7QNCbOq2mQ9ZtUB3nwqBSyLPBA5rL89J_6tsvkNNUfuknO66ZBDA=]
- Synthesis and antifungal activity of naphthalene-1,4-diones modified at positions 2, 3, and 5. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESNWjpS7q5E_FRilp9TkO7r_FOhwveBPrz4iWSh_xk8ozZOmqxPQSc9g0skrwJFc5gSXQbISA6iaNjXZ9uPhk7KUoZOKmuZzWnxa1mVimSDNPkDllS-7cpRsgzot_EKPBVTrLEDj83Eh1hLTTc5r9oyi4Q1biEDyu3YWUchjtIkF3F8xo5UiEwG6A5_2li3w0tBpd398XYygxLaMps4C3AZcGgneO4pWqcUWgrNu-0tdYk9JkN8I75LNISKDQ2eb2YLKa0LC6Z]
- Studies directed towards the total synthesis of anthracycline antibiotics. ias.ac.in.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcRzLUS6yU_sdyILQvisbufYIG19UAPi-L02MvvySyOCLC0Ia6tDnNPR5NZPBUl7zYiPJSzBiAL7JMo_B8CyZtlGZqt5nGitWzEoXuGz5_G7_Q-DjvZu24zqXUcZkpq4h6rBtL6Fds8vfSAcmoqCeSSDitXRsbkw==]
Sources
Troubleshooting & Optimization
Technical Support Center: Asymmetric Dihydroxylation of 1,4,5-Trimethoxynaphthalene Derivatives
Welcome to the technical support resource for the Sharpless Asymmetric Dihydroxylation (AD) of 1,4,5-trimethoxynaphthalene derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselectively synthesizing chiral diols from these electron-rich and sterically demanding substrates. Here, we move beyond standard protocols to address the nuanced challenges you may encounter, providing in-depth, mechanistically-grounded solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What makes the asymmetric dihydroxylation of 1,4,5-trimethoxynaphthalene derivatives particularly challenging?
The primary challenge stems from the substrate's electronic nature. Naphthalenes are electron-rich aromatic systems, and the addition of three methoxy groups further increases the electron density of the π-system. While the Sharpless AD reaction generally favors electron-rich alkenes, this high electron density can lead to two main complications[1][2]:
-
Atypical Reactivity and Selectivity: The electron-rich nature can alter the interaction with the electrophilic osmium tetroxide catalyst, potentially affecting facial selectivity and leading to lower enantiomeric excess (ee).
-
Slow Hydrolysis of the Osmate Ester Intermediate: The rate-limiting step in the catalytic cycle is often the hydrolysis of the cyclic osmate ester intermediate to release the diol product.[3] For conjugated aromatic olefins, this intermediate can be particularly stable, slowing down catalyst turnover and leading to incomplete reactions.[4][5]
Q2: I see AD-mix-α and AD-mix-β available. How do I choose the correct one for my desired enantiomer?
The choice of AD-mix determines the absolute stereochemistry of the final diol product. The two mixes contain pseudoenantiomeric chiral ligands derived from cinchona alkaloids:
-
AD-mix-α contains (DHQ)₂PHAL.
-
AD-mix-β contains (DHQD)₂PHAL.[1]
A mnemonic developed by K. Barry Sharpless helps predict the stereochemical outcome. When viewing the alkene with its R-groups in the plane, the dihydroxylation will occur from a specific face depending on the ligand used. For most substrates, AD-mix-β delivers the diol from the "top face" and AD-mix-α from the "bottom face". It is always recommended to perform small-scale trial reactions with both mixes to confirm the outcome for a novel substrate.
Q3: What is the function of each key component in the AD-mix?
The commercially available AD-mix is a finely-tuned system designed for convenience and reliability. The key components are:
-
Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.[2]
-
Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL): Induces asymmetry and accelerates the reaction.[1][6]
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): The stoichiometric co-oxidant that regenerates the Os(VIII) species from the Os(VI) state after the diol is released.[1]
-
Potassium Carbonate (K₂CO₃): A base that maintains an optimal pH, as the reaction proceeds more rapidly under slightly basic conditions.[7]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures with a focus on root causes and corrective actions.
Problem 1: Low Enantioselectivity (ee%)
Q: My reaction produces the desired diol in a reasonable yield, but the enantiomeric excess is significantly lower than expected (<80% ee). What are the primary causes and how can I improve stereocontrol?
A: Low enantioselectivity is a common but solvable issue, often pointing to a deviation from the primary, highly selective catalytic cycle.
Primary Cause: The Secondary Catalytic Cycle
The Sharpless AD mechanism can be complicated by a competing, non-selective or poorly selective secondary catalytic cycle.[1] This occurs when the osmate(VI) ester intermediate is re-oxidized back to an osmium(VIII)-diol complex before it can be hydrolyzed to release the diol. This osmium(VIII)-diol complex can then dihydroxylate another alkene molecule, often with low enantioselectivity because the chiral ligand is not optimally bound.[1]
Solutions:
-
Increase Ligand Concentration: The most effective way to suppress the secondary cycle is to ensure the osmium catalyst remains complexed with the chiral ligand. While the AD-mix has a set ratio, adding a small amount of extra, free ligand (e.g., 0.5-1.0 mol%) can outcompete the re-oxidation pathway and favor the primary hydrolytic pathway.
-
Slow Addition of the Alkene: Adding the naphthalene substrate slowly (e.g., via syringe pump over several hours) maintains a low instantaneous concentration of the alkene. This reduces the probability of the secondary reaction occurring and ensures that the primary, ligand-accelerated pathway dominates.
-
Lower the Reaction Temperature: While 0°C is standard, lowering the temperature to -10°C or -20°C can sometimes improve enantioselectivity. Lower temperatures can increase the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer over the other. However, be aware this will also decrease the reaction rate.
Problem 2: Low Yield and/or Incomplete Reaction
Q: My reaction stalls after 24 hours, and I recover a significant amount of unreacted starting material. What is causing the poor conversion?
A: This is the most common issue for electron-rich aromatic substrates like your 1,4,5-trimethoxynaphthalene derivative. The culprit is almost always slow hydrolysis of the osmate ester intermediate, which prevents efficient catalyst turnover.
Primary Cause: Stable Osmate Ester Intermediate
The electron-rich nature of your substrate stabilizes the intermediate osmate ester. In the standard biphasic t-BuOH/water system, the hydrolysis of this sterically hindered and relatively nonpolar intermediate by hydroxide ions from the aqueous phase is extremely slow.[4][8]
Solution: The Critical Role of Methanesulfonamide (MsNH₂)
For conjugated aromatic olefins, methanesulfonamide (MsNH₂) is not just an optional additive; it is often essential for achieving good yields.[1][3] It functions as a weakly acidic general acid catalyst in the organic phase.[4][5]
-
Mechanism of Action: MsNH₂ protonates one of the oxygen atoms of the electron-rich osmate ester. This protonation makes the osmium center more electrophilic and significantly weakens the Os-O bonds, drastically accelerating the rate of nucleophilic attack by water or hydroxide to hydrolyze the ester and release the diol product.[5][8]
Recommended Action:
-
Add one equivalent (relative to the alkene) of methanesulfonamide (CH₃SO₂NH₂) to the reaction mixture along with the AD-mix at the start of the reaction. For particularly stubborn substrates, increasing the amount to 1.5-2.0 equivalents may be beneficial. Note that when using MsNH₂, the workup should include a wash with a base like 2N KOH to remove it.
Problem 3: Formation of Side Products and Overoxidation
Q: My TLC/LC-MS analysis shows the formation of multiple side products, and my desired diol seems to be degrading over time. How can I achieve a cleaner reaction?
A: The product of the reaction, a 1,2-diol on a highly electron-rich naphthalene core, can be more susceptible to oxidation than the starting material. This can lead to the formation of quinones or other degradation products.
Causes & Solutions:
-
Excessive Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed exposes the sensitive diol product to the oxidizing conditions.
-
Solution: Monitor the reaction closely by TLC or a rapid LC-MS method. As soon as the starting material is consumed, quench the reaction immediately. Do not let it stir overnight unnecessarily.
-
-
Reaction Temperature is Too High: While elevated temperatures can increase the rate, they can also accelerate decomposition pathways.
-
Solution: Maintain the reaction at 0°C or below if possible. If a higher temperature is needed to drive the reaction to completion (even with MsNH₂), find a balance and monitor closely for product degradation.
-
-
Inefficient Quenching: A slow or incomplete quench can allow residual oxidant to degrade the product during workup.
-
Solution: Use a sufficient amount of a reliable quenching agent like solid sodium sulfite (Na₂SO₃) or sodium metabisulfite. Stir vigorously for at least one hour after quenching to ensure all oxidants are consumed before beginning the extraction.
-
Data Presentation & Visualization
Table 1: Effect of Additives and Temperature on a Model Asymmetric Dihydroxylation
Substrate: A generic 1,4,5-trimethoxy-2-vinylnaphthalene. Data is illustrative.
| Entry | Ligand | Temperature (°C) | Additive (1 equiv) | Time (h) | Yield (%) | ee% |
| 1 | (DHQD)₂PHAL | 0 | None | 24 | 35 | 88 |
| 2 | (DHQD)₂PHAL | 25 | None | 24 | 40 | 81 |
| 3 | (DHQD)₂PHAL | 0 | MsNH₂ | 18 | 92 | 91 |
| 4 | (DHQD)₂PHAL | -10 | MsNH₂ | 36 | 89 | 94 |
As shown in the table, the addition of methanesulfonamide (Entry 3 vs. 1) dramatically improves the chemical yield without compromising enantioselectivity.[3][8] Further lowering the temperature (Entry 4) can provide a modest boost in ee% at the cost of a longer reaction time.
Diagrams of Key Processes
Caption: The catalytic cycle of the Sharpless AD, highlighting the desired primary pathway and the detrimental secondary cycle that leads to low enantioselectivity.[1]
Caption: A troubleshooting workflow for common issues in the asymmetric dihydroxylation of naphthalene derivatives.
Experimental Protocols
Protocol 1: Asymmetric Dihydroxylation of a 1,4,5-Trimethoxynaphthalene Derivative
Safety Note: Osmium tetroxide and its derivatives are highly toxic and volatile. Handle all reagents containing osmium in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add t-butanol and water (1:1 v/v, 5 mL each per 1 mmol of alkene).
-
Add Reagents: Add AD-mix-β (or α) (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 equivalent based on the alkene). Stir the mixture at room temperature until the solids are mostly dissolved, resulting in a yellow-green biphasic solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Substrate Addition: Dissolve the 1,4,5-trimethoxynaphthalene derivative (1.0 mmol) in a minimal amount of t-butanol or CH₂Cl₂ (~1-2 mL) and add it to the vigorously stirred reaction mixture.
-
Reaction: Stir the reaction vigorously at 0°C. Monitor the progress by thin-layer chromatography (TLC) or LC-MS, sampling carefully from the organic layer. Reactions may take from 6 to 24 hours.
-
Quenching: Once the starting material is consumed, add solid sodium sulfite (Na₂SO₃) (approx. 1.5 g per 1.4 g of AD-mix used) in one portion. Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour. The color should change from dark brown/green to a pale yellow or orange.
-
Workup:
-
Add ethyl acetate (10 mL) to the mixture.
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate (3 x 10 mL).
-
Combine all organic layers.
-
Crucially, wash the combined organic layers with 2N aqueous KOH (2 x 10 mL) to remove the methanesulfonamide and the chiral ligand.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude diol by flash column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) suitable for separating aromatic diols. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are excellent starting points.
-
Sample Preparation: Prepare a stock solution of the purified diol in a suitable solvent (e.g., HPLC-grade isopropanol or ethanol) at a concentration of approximately 1 mg/mL.
-
Method Development:
-
Start with a mobile phase of isopropanol/hexane (e.g., 10:90 v/v) at a flow rate of 0.5-1.0 mL/min.
-
Inject a small volume (5-10 µL) of the sample.[9]
-
Monitor the elution profile with a UV detector at a wavelength where the naphthalene core absorbs strongly (e.g., 254 nm or 280 nm).
-
Adjust the ratio of isopropanol to hexane to achieve baseline separation of the two enantiomer peaks. Increasing the polar modifier (isopropanol) content generally decreases retention time.
-
-
Quantification:
-
Once baseline separation is achieved, integrate the peak areas of the two enantiomers (Area₁ and Area₂).
-
Calculate the enantiomeric excess using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 [10]
-
References
-
Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry, 74(8), 3038-3047. [Link][4][5][8]
-
Sello, G., & Orsini, F. (2004). Preparation and Synthetic Use of Enantiopure Naphthalene Dihydrodiols. Mini-Reviews in Organic Chemistry, 1(1), 81-90. [Link]
-
Wikipedia. (2023). Sharpless asymmetric dihydroxylation. [Link][1]
-
Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
-
García-Bosch, I., & Costas, M. (2023). Dearomative syn-Dihydroxylation of Naphthalenes with a Biomimetic Iron Catalyst. Journal of the American Chemical Society. [Link]
-
PubMed. (2009). Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations. [Link][8]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation. [Link][7]
-
ACS Publications. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry. [Link][5]
-
Research & Reviews: Journal of Pharmaceutical Analysis. (2019). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. [Link]
-
Scribd. (2023). Sharpless Dihydroxylation Mechanism Explained. [Link][2]
-
ResearchGate. (2025). Asymmetric Dihydroxylation of Alkenes. [Link][6]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link][11]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link][10]
-
Publisso. (2020). Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. [Link][12]
Sources
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Methanesulfonamide: a cosolvent and a general acid catalyst in sharpless asymmetric dihydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uma.es [uma.es]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. series.publisso.de [series.publisso.de]
Preventing decomposition of 1,4,5-Trimethoxynaphthalene during storage
A Guide to Ensuring Stability and Preventing Decomposition During Storage
Welcome to the technical support center for 1,4,5-Trimethoxynaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage and handling of this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your experiments. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My 1,4,5-Trimethoxynaphthalene has developed a yellowish or brownish tint. What does this mean and is it still usable?
A: A color change from its typical white or off-white appearance to a yellow or brown hue is a primary indicator of decomposition.[1] This is often due to a combination of oxidation and/or photodegradation. The methoxy groups on the naphthalene ring are electron-donating, making the aromatic system susceptible to oxidative cleavage, while the naphthalene core itself can undergo photochemical reactions.[2][3][4][5]
-
Causality: Oxygen in the atmosphere, especially when catalyzed by light or trace metal impurities, can initiate radical chain reactions. This leads to the formation of quinone-like structures and other chromophores, which are responsible for the color change. Polycyclic aromatic hydrocarbons (PAHs) are known to be susceptible to photochemical transformation.[6][7][8][9][10]
-
Usability: We strongly advise against using a discolored product in your experiments. The presence of impurities can lead to unpredictable side reactions, altered biological activity, and non-reproducible results. A purity check via HPLC or GC-MS is recommended to quantify the extent of degradation before making a final decision.
Q2: What are the ideal storage conditions for long-term stability of 1,4,5-Trimethoxynaphthalene?
A: To minimize degradation, 1,4,5-Trimethoxynaphthalene should be stored under conditions that mitigate exposure to its primary degradation triggers: oxygen, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (or lower) | Reduces the kinetic rate of oxidative and other decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation of the electron-rich aromatic ether. |
| Light | Amber Glass Vial / Darkness | Protects the naphthalene ring from UV-induced photochemical reactions.[6][8] |
| Container | Tightly Sealed, Inert Material | Prevents moisture ingress and reaction with container materials. Use of polyethylene or polypropylene containers is also an option.[11] |
-
Expert Insight: While refrigeration at 4°C is acceptable for short-term storage, for periods longer than a few weeks, freezing at -20°C provides significantly better protection. For highly sensitive applications, storing aliquots under argon in a sealed, amber ampoule is the gold standard.
Q3: I suspect my stored sample has degraded. How can I confirm this and quantify the purity?
A: Visual inspection is the first step, but quantitative analysis is necessary for confirmation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most reliable methods.[12][13][14][15]
-
Recommended Technique (HPLC): A reversed-phase HPLC (RP-HPLC) method using a C18 column is highly effective for separating the parent compound from its more polar degradation products.[12]
-
Why it Works: Oxidized byproducts, such as phenols or quinones, are more polar than the parent trimethoxylated naphthalene. In a reversed-phase system, these impurities will have shorter retention times, appearing as distinct peaks before the main compound peak.
See the "Protocols" section below for a detailed step-by-step guide to performing a purity analysis.
Troubleshooting Guide
Problem: Unexpected side products are appearing in my reaction.
If you have ruled out other reaction parameters, the purity of your 1,4,5-Trimethoxynaphthalene could be the culprit.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Problem: My compound's solubility has changed, or it appears clumpy.
Changes in physical appearance, such as decreased solubility or aggregation, can also indicate decomposition.[1]
-
Scientific Rationale: The degradation of ethers can lead to the formation of phenolic compounds.[2] These resulting hydroxyl groups can engage in hydrogen bonding, leading to aggregation and altered solubility profiles compared to the parent ether.
-
Actionable Advice: Test the solubility of a small amount in your intended solvent. If it differs from the expected solubility, this is a strong indicator of impurity. Proceed with a quantitative purity analysis as described below.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Aliquot: Upon receiving a new bottle, immediately aliquot the 1,4,5-Trimethoxynaphthalene into smaller, single-use quantities in amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inert Atmosphere: Place the open vials in a desiccator or glove box. Purge the container with a gentle stream of inert gas (argon or nitrogen) for 5-10 minutes to displace all air.
-
Seal: While still under the inert atmosphere, tightly cap the vials. For ultimate protection, use vials with PTFE-lined septa.
-
Label & Store: Clearly label each vial with the compound name, lot number, and date. Store the vials in a freezer at -20°C, protected from light.
Protocol 2: Purity Assessment by RP-HPLC
This protocol provides a general method. It should be optimized for your specific equipment.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a trusted, high-purity standard of 1,4,5-Trimethoxynaphthalene in acetonitrile. From this, prepare a working standard of approximately 50 µg/mL in the mobile phase.
-
Sample Preparation: Prepare your suspect sample at the same concentration (50 µg/mL) in the mobile phase.[14]
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the standard solution to determine the retention time of the pure compound.
-
Inject the sample solution.
-
-
Interpretation: Compare the chromatograms. The presence of significant peaks at retention times shorter than the main peak indicates polar degradation products. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Decomposition Pathway Visualization:
Caption: Simplified potential degradation pathway of 1,4,5-Trimethoxynaphthalene.
References
-
Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films | Environmental Science & Technology - ACS Publications. (2008). ACS Publications. Available at: [Link]
-
Photochemical Transformation of Polycyclic Aromatic Hydrocarbons on Solid Particles. (2009). Available at: [Link]
-
Photochemical degradation of polycyclic aromatic hydrocarbons in oil films - PubMed. (2008). PubMed. Available at: [Link]
-
(PDF) Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films. (2025). Available at: [Link]
-
Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC. (2025). NCBI. Available at: [Link]
-
Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC - NIH. (n.d.). NCBI. Available at: [Link]
-
Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity - PMC. (2021). NCBI. Available at: [Link]
-
Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC. (n.d.). NCBI. Available at: [Link]
-
Chromatographic method for controlling the quality of naphthalene (Journal Article) | OSTI.GOV. (1982). OSTI.GOV. Available at: [Link]
-
Naphthalene Purity Determination - Regulations.gov. (2011). Regulations.gov. Available at: [Link]
-
Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - ResearchGate. (n.d.). ResearchGate. Available at: [Link]
-
2-METHOXYNAPHTHALENE EXTRA PURE - Loba Chemie. (n.d.). Loba Chemie. Available at: [Link]
-
Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840 - Shimadzu. (n.d.). Shimadzu. Available at: [Link]
-
EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes | The Journal of Physical Chemistry C - ACS Publications. (2022). ACS Publications. Available at: [Link]
-
Determination of Naphthalene Content by Gas Chromatography | Asian Journal of Chemistry. (2010). Asian Journal of Chemistry. Available at: [Link]
-
6-Methoxy-2-naphthylacetic acid - SAFETY DATA SHEET. (2025). Available at: [Link]
-
1,4,5-Trimethylnaphthalene | C13H14 | CID 16478 - PubChem - NIH. (n.d.). PubChem. Available at: [Link]
-
Naphthalene, 1,4,5-trimethyl- - the NIST WebBook. (2025). NIST. Available at: [Link]
-
1,4,5-Trimethylnaphthalene | CAS Number : 2131-41-1 | Avanscure. (n.d.). Avanscure. Available at: [Link]
Sources
- 1. avanscure.com [avanscure.com]
- 2. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether Oxidation by an Evolved Fungal Heme-Peroxygenase: Insights into Substrate Recognition and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Photochemical degradation of polycyclic aromatic hydrocarbons in oil films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chromatographic method for controlling the quality of naphthalene (Journal Article) | OSTI.GOV [osti.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-bromo-1,4,5-trimethoxynaphthalene and its Structural Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth spectroscopic analysis of 2-bromo-1,4,5-trimethoxynaphthalene, a substituted naphthalene derivative of interest in organic synthesis. Due to the limited availability of a complete set of experimental spectra for this specific molecule in public-domain literature, this guide will present the available experimental mass spectrometry data and provide a detailed, expert-predicted analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. To ground this analysis in empirical data, we will draw direct and objective comparisons with the experimentally determined spectra of closely related structural isomers and analogues, such as 2-bromo-6-methoxynaphthalene and 2-bromo-1,4-dimethoxynaphthalene. This comparative approach not only allows for a robust prediction of the spectroscopic features of 2-bromo-1,4,5-trimethoxynaphthalene but also highlights the subtle yet significant spectral shifts that arise from changes in substituent patterns on the naphthalene core.
Mass Spectrometry: The Foundational Data Point
The initial and most definitive piece of experimental data available for 2-bromo-1,4,5-trimethoxynaphthalene is its mass spectrum, which confirms the molecular weight and elemental composition.
Table 1: Mass Spectrometry Data for 2-bromo-1,4,5-trimethoxynaphthalene
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₁₃BrO₃ | |
| Molecular Weight | 297.15 g/mol | |
| Exact Mass | 296.0048 g/mol |
The gas chromatography-mass spectrum (GC-MS) provides the molecular ion peak, which is crucial for confirming the identity of the compound. The presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). While the full spectrum is not publicly detailed, the registered exact mass confirms the elemental formula.[1]
Predicted Spectroscopic Profile of 2-bromo-1,4,5-trimethoxynaphthalene
In the absence of complete experimental spectra, we can predict the key features of the ¹H NMR, ¹³C NMR, and IR spectra based on established principles and data from analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-bromo-1,4,5-trimethoxynaphthalene is expected to be rich in information, with distinct signals for the aromatic protons and the methoxy groups. The substitution pattern will lead to a specific set of chemical shifts and coupling patterns for the aromatic protons.
Table 2: Predicted ¹H NMR Chemical Shifts for 2-bromo-1,4,5-trimethoxynaphthalene
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.0-7.2 | s | - | Singlet due to no adjacent protons. |
| H-6 | ~7.3-7.5 | d | ~8-9 | Doublet due to coupling with H-7. |
| H-7 | ~7.1-7.3 | t | ~8-9 | Triplet due to coupling with H-6 and H-8. |
| H-8 | ~7.8-8.0 | d | ~8-9 | Doublet due to coupling with H-7. |
| 1-OCH₃ | ~3.9-4.1 | s | - | Singlet, deshielded due to proximity to the bromine atom. |
| 4-OCH₃ | ~3.8-4.0 | s | - | Singlet. |
| 5-OCH₃ | ~3.7-3.9 | s | - | Singlet. |
-
Causality of Predicted Shifts: The chemical shifts of the aromatic protons are influenced by the electronic effects of the methoxy and bromo substituents. Methoxy groups are electron-donating, causing an upfield shift (to lower ppm values) of the protons on the same ring, while the bromine atom has a deshielding effect. The proton at the H-8 position is expected to be the most downfield due to the anisotropic effect of the naphthalene ring system and being on the same ring as a methoxy group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Given the substitution pattern, we expect to see 13 distinct signals.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-bromo-1,4,5-trimethoxynaphthalene
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~150-155 | Attached to an oxygen atom. |
| C-2 | ~110-115 | Attached to a bromine atom. |
| C-3 | ~100-105 | Shielded by two ortho methoxy groups. |
| C-4 | ~152-157 | Attached to an oxygen atom. |
| C-4a | ~120-125 | Quaternary carbon. |
| C-5 | ~155-160 | Attached to an oxygen atom. |
| C-6 | ~115-120 | Aromatic CH. |
| C-7 | ~125-130 | Aromatic CH. |
| C-8 | ~118-123 | Aromatic CH. |
| C-8a | ~128-133 | Quaternary carbon. |
| 1-OCH₃ | ~55-60 | Methoxy carbon. |
| 4-OCH₃ | ~56-61 | Methoxy carbon. |
| 5-OCH₃ | ~54-59 | Methoxy carbon. |
-
Expert Rationale: The predicted chemical shifts are based on the additive effects of the substituents on the naphthalene ring. Carbons bearing methoxy groups will be significantly downfield, while the carbon attached to the bromine will also be downfield but to a lesser extent. The quaternary carbons (C-4a and C-8a) will have distinct chemical shifts based on their electronic environment.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for 2-bromo-1,4,5-trimethoxynaphthalene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium-Strong | Aliphatic C-H stretch (methoxy groups) |
| ~1600-1580 | Medium-Strong | C=C aromatic ring stretch |
| ~1480-1450 | Medium | C=C aromatic ring stretch |
| ~1270-1200 | Strong | Aryl-O stretch (asymmetric) |
| ~1050-1000 | Strong | Aryl-O stretch (symmetric) |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~600-500 | Medium | C-Br stretch |
-
Trustworthiness of Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The presence of strong absorptions in the 1270-1000 cm⁻¹ region due to the C-O stretching of the three methoxy groups would be a key identifying feature of this molecule.
Comparative Spectroscopic Analysis with Alternatives
To validate our predictions and understand the influence of substituent positioning, we will now compare the expected spectroscopic features of 2-bromo-1,4,5-trimethoxynaphthalene with the experimental data of related compounds.
Comparison with 2-bromo-6-methoxynaphthalene
2-bromo-6-methoxynaphthalene offers a simpler, yet informative, comparison. An experimental and theoretical spectroscopic analysis of this compound has been published.[2]
Table 5: Spectroscopic Data Comparison with 2-bromo-6-methoxynaphthalene
| Feature | 2-bromo-1,4,5-trimethoxynaphthalene (Predicted) | 2-bromo-6-methoxynaphthalene (Experimental/Theoretical)[2] | Key Differences and Insights |
| ¹H NMR | Multiple distinct aromatic protons. Three methoxy singlets. | A more complex aromatic region with distinct doublets and singlets. One methoxy singlet. | The greater number of methoxy groups in the title compound will lead to a more crowded upfield region in the ¹H NMR spectrum. The aromatic region will also be significantly different due to the altered substitution pattern. |
| ¹³C NMR | 13 distinct carbon signals. | 11 distinct carbon signals. | The presence of three methoxy carbons and the unique substitution pattern in the title compound will result in a more complex ¹³C NMR spectrum with different chemical shifts for the aromatic carbons. |
| IR | Strong C-O stretching bands (~1270-1000 cm⁻¹). Aromatic C-H and C=C stretches. C-Br stretch. | Similar characteristic bands, but the intensity and exact position of the C-O stretch will differ due to the single methoxy group. | The most significant difference in the IR spectra would be the intensity and complexity of the C-O stretching region, which would be much more pronounced for 2-bromo-1,4,5-trimethoxynaphthalene. |
Comparison with 2-bromo-1,4-dimethoxynaphthalene
This compound is a closer structural analogue, lacking only the C-5 methoxy group. Experimental ¹H NMR data is available for this compound.[3]
Table 6: ¹H NMR Comparison with 2-bromo-1,4-dimethoxynaphthalene
| Proton Assignment | 2-bromo-1,4,5-trimethoxynaphthalene (Predicted) | 2-bromo-1,4-dimethoxynaphthalene (Experimental)[3] | Analysis of Differences |
| Aromatic Protons | ~7.0-8.0 ppm range with distinct multiplets. | 8.0 (m, 2H), 7.4 (m, 2H), 6.9 (s, 1H) | The presence of the additional methoxy group at the C-5 position in the title compound will significantly alter the chemical shifts of the protons on that ring (H-6, H-7, H-8), likely causing a slight upfield shift compared to the unsubstituted ring in 2-bromo-1,4-dimethoxynaphthalene. |
| Methoxy Protons | Three singlets (~3.7-4.1 ppm) | One doublet (d, 6H) at 3.9 ppm (likely two overlapping singlets) | The title compound will show three distinct methoxy singlets, providing clear evidence of the three different methoxy environments. |
This comparison underscores the diagnostic power of ¹H NMR in distinguishing between closely related isomers. The number and chemical shifts of the methoxy groups, along with the coupling patterns of the aromatic protons, provide a unique fingerprint for each molecule.
Experimental Protocols
The following are detailed, standard operating procedures for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR Spectroscopy.
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm for ¹H and the solvent peak for ¹³C).
Infrared (IR) Spectroscopy
Caption: Workflow for IR Spectroscopy (KBr Pellet Method).
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of a pure KBr pellet or the empty sample holder. Then, record the spectrum of the sample.
-
Data Analysis: The resulting spectrum should be analyzed for the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Workflow for GC-MS Analysis.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume of the solution into the GC-MS system. The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.
-
MS Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact at 70 eV), and the resulting ions are separated by their mass-to-charge ratio (m/z).
-
Data Analysis: The output consists of a total ion chromatogram (TIC), which shows the retention time of each component, and a mass spectrum for each peak. The mass spectrum is then analyzed to determine the molecular weight and fragmentation pattern of the compound.
Conclusion
References
-
Naphthalene, 2-bromo-1,4,5-trimethoxy- - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link].
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. ResearchGate. Available at: [Link].
-
SPECTROCHIMICA ACTA PART A-MOLECULAR AND BIOMOLECULAR SPECTROSCOPY - Journal - Bridge of Knowledge - MOST Wiedzy. Available at: [Link].
-
Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. PMC. Available at: [Link].
-
Read High-Impact Research from The Journal of Organic Chemistry. ACS Axial. Available at: [Link].
-
Polybrominated methoxy- and hydroxynaphthalenes. ResearchGate. Available at: [Link].
-
Synthesis of 2-bromo-1,4-dimethoxy-naphthalene. PrepChem.com. Available at: [Link].
-
1,4,5-Trimethylnaphthalene. PubChem. Available at: [Link].
-
Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Available at: [Link].
- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents.
-
Naphthalene, 2-bromo-. NIST WebBook. Available at: [Link].
-
2-bromonaphthalene. Organic Syntheses Procedure. Available at: [Link].
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. SciSpace. Available at: [Link].
-
2-bromo-7-methylnaphthalene. Mol-Instincts. Available at: [Link].
-
The 1:1 co-crystal of 2-bromo-naphthalene-1,4-dione and 1,8-di-hydroxy-anthracene-9,10-dione: crystal structure and Hirshfeld surface analysis. PubMed. Available at: [Link].
Sources
A Comparative Guide to the Synthetic Routes of 1,4,5-Trimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,4,5-Trimethoxynaphthalene
1,4,5-Trimethoxynaphthalene is a key structural motif found in a variety of biologically active compounds and serves as a versatile intermediate in the synthesis of complex natural products and pharmaceutical agents. Its strategic importance lies in the specific arrangement of its methoxy groups, which influences its reactivity and potential for further functionalization. This guide provides a comparative analysis of two distinct synthetic routes to this valuable compound, offering insights into the practical considerations and underlying chemical principles of each approach. The methodologies are presented with detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: Synthesis from 1,5-Dihydroxynaphthalene via Juglone Intermediate
This classical and widely utilized route commences with the readily available 1,5-dihydroxynaphthalene and proceeds through the well-known intermediate, Juglone (5-hydroxy-1,4-naphthoquinone). The synthesis involves a two-step process: oxidation followed by exhaustive methylation.
Mechanistic Rationale
The initial step hinges on the selective oxidation of one of the hydroxylated rings of 1,5-dihydroxynaphthalene to the corresponding quinone. This transformation is typically achieved using a mild oxidizing agent. The subsequent methylation of all three oxygen atoms—the two quinone carbonyls (after tautomerization to the hydroquinone) and the remaining phenolic hydroxyl group—is accomplished using a suitable methylating agent under basic conditions.
Experimental Protocol
Step 1: Oxidation of 1,5-Dihydroxynaphthalene to Juglone
-
Reagents: 1,5-Dihydroxynaphthalene, Fremy's salt (Potassium nitrosodisulfonate), water, diethyl ether.
-
Procedure:
-
A solution of 1,5-dihydroxynaphthalene (1.0 g, 6.24 mmol) in water is prepared.
-
A solution of Fremy's salt (3.5 g, 13.1 mmol) in water is added dropwise to the naphthalene solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 24 hours, during which the color changes to a deep orange-brown.
-
The mixture is then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Juglone.
-
Purification is achieved by column chromatography on silica gel.
-
Step 2: Methylation of Juglone to 1,4,5-Trimethoxynaphthalene
-
Reagents: Juglone, dimethyl sulfate, anhydrous potassium carbonate, acetone.
-
Procedure:
-
To a solution of Juglone (1.0 g, 5.74 mmol) in dry acetone, anhydrous potassium carbonate (3.17 g, 22.96 mmol) is added.
-
Dimethyl sulfate (2.17 mL, 22.96 mmol) is added dropwise to the suspension.
-
The reaction mixture is refluxed for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to afford 1,4,5-trimethoxynaphthalene.
-
Data Summary
| Step | Reactants | Reagents | Conditions | Time | Yield |
| 1 | 1,5-Dihydroxynaphthalene | Fremy's salt | Room Temperature | 24 h | ~70-80% |
| 2 | Juglone | Dimethyl sulfate, K₂CO₃ | Reflux (Acetone) | 8-12 h | ~85-95% |
Visualizing the Pathway
Caption: Synthetic pathway of 1,4,5-Trimethoxynaphthalene from 1,5-Dihydroxynaphthalene.
Route 2: Synthesis from 1,5-Dimethoxynaphthalene
An alternative approach to 1,4,5-trimethoxynaphthalene begins with the methylation of 1,5-dihydroxynaphthalene to form 1,5-dimethoxynaphthalene, which is then subjected to oxidation and a final methylation step. This route alters the sequence of functional group transformations and can offer advantages in terms of selectivity and handling of intermediates.
Mechanistic Rationale
This pathway first protects the two hydroxyl groups of 1,5-dihydroxynaphthalene as methyl ethers. This prevents their participation in undesired side reactions during the subsequent oxidation step. The oxidation of 1,5-dimethoxynaphthalene introduces a carbonyl group, leading to a methoxy-substituted naphthoquinone. The final step involves the methylation of the newly formed hydroxyl group (after enolization of the quinone) to yield the target trimethoxy product.
Experimental Protocol
Step 1: Methylation of 1,5-Dihydroxynaphthalene to 1,5-Dimethoxynaphthalene
-
Reagents: 1,5-Dihydroxynaphthalene, methyl iodide, sodium hydride, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.55 g, 13.7 mmol) in anhydrous DMF at 0 °C under an argon atmosphere, a solution of 1,5-dihydroxynaphthalene (1.0 g, 6.24 mmol) in anhydrous DMF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (0.93 mL, 14.98 mmol) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give 1,5-dimethoxynaphthalene.[1]
-
Step 2: Oxidation of 1,5-Dimethoxynaphthalene and subsequent Methylation
-
Reagents: 1,5-Dimethoxynaphthalene, ceric ammonium nitrate (CAN), acetonitrile, water, dimethyl sulfate, potassium carbonate, acetone.
-
Procedure:
-
To a solution of 1,5-dimethoxynaphthalene (1.0 g, 5.31 mmol) in a mixture of acetonitrile and water, ceric ammonium nitrate (CAN) (6.35 g, 11.68 mmol) is added in portions at 0 °C.
-
The mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give the crude methoxyjuglone intermediate.
-
This crude intermediate is then subjected to the same methylation procedure as described in Route 1, Step 2, using dimethyl sulfate and potassium carbonate in acetone to yield 1,4,5-trimethoxynaphthalene.
-
Data Summary
| Step | Reactants | Reagents | Conditions | Time | Yield |
| 1 | 1,5-Dihydroxynaphthalene | Methyl iodide, NaH | 0 °C to RT | 12 h | ~90-98% |
| 2 | 1,5-Dimethoxynaphthalene | CAN; then Dimethyl sulfate, K₂CO₃ | 0 °C to RT (Oxidation), Reflux (Methylation) | 2 h (Oxidation), 8-12 h (Methylation) | ~60-70% (over two steps) |
Visualizing the Pathway
Caption: Synthetic pathway of 1,4,5-Trimethoxynaphthalene from 1,5-Dimethoxynaphthalene.
Comparison and Field-Proven Insights
| Feature | Route 1 (via Juglone) | Route 2 (via 1,5-Dimethoxynaphthalene) |
| Starting Material | 1,5-Dihydroxynaphthalene (commercially available) | 1,5-Dihydroxynaphthalene (commercially available) |
| Number of Steps | 2 | 2 (with an intermediate workup) |
| Overall Yield | ~60-75% | ~54-68% |
| Key Reagents | Fremy's salt, Dimethyl sulfate | NaH, Methyl iodide, CAN, Dimethyl sulfate |
| Scalability | Good; Fremy's salt oxidation is scalable. | Good; handling of NaH requires care on a large scale. |
| Safety & Handling | Fremy's salt is a stable radical. Dimethyl sulfate is toxic and a carcinogen. | NaH is pyrophoric. Methyl iodide is toxic. CAN is a strong oxidizer. |
| Intermediate Stability | Juglone is a stable, colored compound, easy to handle and purify. | The methoxyjuglone intermediate may be less stable and is often used directly. |
| Selectivity | Oxidation of 1,5-dihydroxynaphthalene to juglone is highly selective. | Initial methylation is straightforward. Oxidation of 1,5-dimethoxynaphthalene can sometimes lead to side products. |
Expertise & Experience:
From a practical standpoint, Route 1 is often favored in academic and early-stage research settings due to its straightforward nature and the robustness of the Juglone intermediate. The vibrant color of Juglone provides a convenient visual cue for monitoring reaction progress and chromatographic separation. The use of Fremy's salt is a reliable method for the initial oxidation.
Route 2 , while mechanistically elegant in its protection-oxidation-deprotection/methylation strategy, introduces more hazardous reagents like sodium hydride. However, for certain applications where avoiding the direct handling of the potentially reactive Juglone is desirable, or where alternative oxidation methods are preferred, this route presents a viable alternative. The initial methylation to the more stable 1,5-dimethoxynaphthalene can simplify handling and storage compared to the diol starting material.
Trustworthiness:
Both protocols described are self-validating through standard analytical techniques. The progress of each reaction can be reliably monitored by TLC. The final product, 1,4,5-trimethoxynaphthalene, and the key intermediates can be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm their identity and purity. The expected spectroscopic data for the intermediates and final product are well-documented in the chemical literature, providing a solid basis for verification.
Conclusion
Both synthetic routes presented offer effective and reproducible methods for the preparation of 1,4,5-trimethoxynaphthalene. The choice between them will ultimately depend on the specific requirements of the researcher, including scale, available equipment, safety considerations, and desired purity of the final product. Route 1, proceeding through the Juglone intermediate, is a more traditional and arguably more straightforward approach for laboratory-scale synthesis. Route 2 provides a valuable alternative, particularly when different reagent sensitivities or intermediate handling properties are a concern. By understanding the nuances of each pathway, researchers can make an informed decision to efficiently access this important synthetic building block.
References
-
Kim, J., et al. (2008). Synthesis and pesticidal activities of 1,5-dimethoxynaphthalene derivatives. Bioorganic & Medicinal Chemistry Letters, 18(10), 3149-3152. [Link]
-
Ashton, P. R., et al. (1991). The self-assembly of a molecular shuttle. Journal of the American Chemical Society, 113(13), 5090-5092. [Link]
-
Amabilino, D. B., & Veciana, J. (2003). Paramagnetic supramolecular architectures. Comprehensive Coordination Chemistry II, 7, 639-684. [Link]
-
Rawson, J. M., et al. (2006). Design and synthesis of paramagnetic rotaxanes and catenanes. Chemical Society Reviews, 35(9), 833-843. [Link]
-
Oelgemöller, M., et al. (2012). Green photochemistry: the solar-chemical 'photo-decathlon' and the 'photochemical-synthesis-scale-up-race'. Green Chemistry, 14(10), 2676-2683. [Link]
-
Cui, J., et al. (2022). A regioselective synthesis of 7-methyl juglone and its derivatives. Natural Product Research, 36(1), 18-25. [Link]
-
Musgrave, O. C., & Skoyles, D. (2001). Ebenaceae extractives. Part 11. The synthesis of 7-methyljuglone. A re-examination. Journal of the Chemical Society, Perkin Transactions 1, (11), 1318-1320. [Link]
-
Babula, P., et al. (2009). Naphthoquinones: a review of their occurrence, biosynthesis and biological activity. Phytochemistry Reviews, 8(2), 383-404. [Link]
- Thomson, R. H. (1971). Naturally Occurring Quinones. Academic Press.
-
Gaultier, J., & Hauw, C. (1967). Structure cristalline du diméthoxy-1,5 naphtalène. Acta Crystallographica, 23(6), 1016-1023. [Link]
- Belskii, V. K., et al. (1990). Crystal and molecular structure of 1,5-dimethoxynaphthalene. Zhurnal Strukturnoi Khimii, 31(6), 164-166.
-
Wiedenfeld, H., et al. (1999). 1,4-Dimethoxynaphthalene at 173 K. Acta Crystallographica Section C: Crystal Structure Communications, 55(12), 2098-2100. [Link]
-
Cosmo, R., et al. (1990). The crystal structure of 1,8-dimethoxynaphthalene. Australian Journal of Chemistry, 43(5), 957-961. [Link]
-
Pawley, G. S., & Yeats, E. A. (1969). The crystal structure of naphthalene. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(10), 2009-2013. [Link]
-
Wilson, C. C., et al. (1996). The structure of naphthalene at 4.2 K. Chemical Physics Letters, 257(5-6), 613-616. [Link]
-
Wilson, C. C. (1997). The crystal structure of naphthalene: a new refinement at 100 K. Acta Crystallographica Section C: Crystal Structure Communications, 53(8), 1109-1111. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4,5-Trimethoxynaphthalene
As researchers dedicated to advancing drug development, our work inherently involves handling novel and potent chemical compounds. While 1,4,5-Trimethoxynaphthalene holds promise in various research applications, its structural similarity to naphthalene—a compound with well-documented hazards—demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the core principles of chemical hazard mitigation. Our primary objective is to minimize exposure to as low as reasonably achievable (ALARA), ensuring that our scientific pursuits are conducted with the utmost regard for personal and environmental safety.
The Foundation of Safety: A Proactive Hazard Assessment
Understanding the "why" behind each piece of PPE is critical. The recommendations outlined here are derived from a composite hazard profile of structurally similar compounds, such as naphthalene and its derivatives. This conservative approach is necessary as comprehensive toxicological data for 1,4,5-Trimethoxynaphthalene may not be fully available.[1]
-
Health Hazards: Naphthalene and its analogs are classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Critically, there is limited evidence of a carcinogenic effect for related compounds, which necessitates handling it as a suspected carcinogen.[3][4] Inhalation of vapors or dust can lead to systemic effects, including headaches and nausea.[2]
-
Physical Hazards: Many naphthalene derivatives are flammable solids.[4] As a powder, there is a potential for dust to accumulate and form explosive mixtures in the presence of an ignition source.[2] Therefore, all sources of ignition, including heat, sparks, and open flames, must be rigorously excluded from the handling area.[1][4]
-
Environmental Hazards: These compounds are often classified as very toxic to aquatic life with long-lasting effects.[1][3][4] This high environmental toxicity mandates stringent procedures for waste containment and disposal to prevent release into drains or waterways.[5][6]
The Hierarchy of Controls: Your Primary Lines of Defense
Before selecting any wearable PPE, we must prioritize engineering and administrative controls. These are designed to remove the hazard at its source or isolate the worker from it.
Engineering Control: The Chemical Fume Hood
All manipulations of 1,4,5-Trimethoxynaphthalene, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical ventilation to capture and exhaust dusts and vapors, representing the single most effective measure to prevent respiratory exposure.
Administrative Control: Designated Work Area
Establish a clearly marked "designated area" on the lab bench where 1,4,5-Trimethoxynaphthalene is handled.[8] This practice confines potential contamination to a manageable space and prevents the inadvertent spread to other areas of the laboratory. All equipment used within this zone should be considered contaminated and decontaminated appropriately after use.[8]
Personal Protective Equipment: The Final Barrier
PPE is the last line of defense against exposure. The following specifications are based on a risk assessment of the compound's potential hazards.
Hand Protection: Preventing Dermal Absorption
Given the potential for skin irritation and systemic absorption, robust hand protection is essential.
-
Glove Type: Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for any signs of degradation or punctures before use.[9][10]
-
Double Gloving: Wear two pairs of nitrile gloves.[7] The inner glove should be tucked under the cuff of your lab coat, with the outer glove extending over the cuff. This provides a critical barrier during the doffing (removal) process, minimizing the risk of contaminating your skin.
-
Replacement Frequency: Change the outer glove immediately if it becomes contaminated. In all cases, change gloves at least every hour during extended procedures.[7]
Body Protection: Shielding from Contamination
Your personal clothing should never be exposed to the chemical.
-
Gown/Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7] A traditional cotton lab coat may be used but should be left in the lab and laundered professionally by a service familiar with chemical hazards. Do not wear lab coats outside of the handling area.[7][8]
Eye and Face Protection: Guarding Against Splashes and Aerosols
Standard eyeglasses are insufficient.
-
Primary Protection: Tight-fitting safety goggles that provide a seal around the eyes are mandatory to protect against dust particles.[7]
-
Secondary Protection: For any task with a risk of splashes, such as reconstituting the powder in a solvent, a face shield must be worn in addition to safety goggles.[1][7]
Respiratory Protection: A Necessary Precaution
While the fume hood is the primary control, respiratory protection may be required in specific situations.
-
Standard Operations: During routine handling inside a certified fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a spill or a failure of the ventilation system, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[9] Note that surgical masks provide no protection against chemical vapors or fine dusts.[7]
Table 1: Summary of PPE for Handling 1,4,5-Trimethoxynaphthalene
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Disposable Gown / Lab Coat | Not required in fume hood |
| Preparing Solution | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles & Face Shield | Disposable Gown / Lab Coat | Not required in fume hood |
| Large Spill Cleanup | Evacuate Area | Double Nitrile Gloves | Safety Goggles & Face Shield | Chemical Resistant Apron/Suit | NIOSH-Approved Respirator |
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict, sequential protocol is key to minimizing exposure risk. The following workflow outlines the critical steps from preparation to cleanup.
Experimental Workflow Diagram
Caption: Workflow for safe handling of 1,4,5-Trimethoxynaphthalene.
Donning PPE (Putting On)
-
Gown/Lab Coat: Put on your gown, ensuring complete coverage.
-
Inner Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the sleeves of the gown.
-
Eye/Face Protection: Put on safety goggles and a face shield if needed.
-
Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.
Doffing PPE (Taking Off)
This sequence is designed to prevent contact with the potentially contaminated outer surfaces of your PPE.
-
Outer Gloves: While still in the work area, remove the outer, most contaminated gloves. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Untie and remove the gown, turning it inside out as you peel it off to contain any surface contamination. Dispose of it in the designated waste.
-
Exit Work Area: Leave the immediate work area.
-
Inner Gloves: Remove the inner gloves.
-
Eye/Face Protection: Remove goggles and face shield.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]
Operational and Disposal Plans
Spill Management
-
Minor Spill (inside fume hood): Use a commercial spill kit with absorbent material appropriate for chemical spills.[5] Place all contaminated materials in a sealed container, label it as hazardous waste, and dispose of it according to institutional guidelines.
-
Major Spill (outside fume hood): Evacuate the area immediately. Alert your supervisor and the institutional safety office.[11] Do not attempt to clean it up without appropriate respiratory protection and training.
Waste Disposal
Proper disposal is a legal and ethical responsibility to protect our environment.
-
Chemical Waste: All excess solid material and solutions containing 1,4,5-Trimethoxynaphthalene must be collected as hazardous waste.[12] Do not pour any amount down the drain.[5]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, weigh boats, and pipette tips, must be disposed of as solid hazardous chemical waste.[13] These items should be collected in a clearly labeled, sealed bag or container within the fume hood.[12][13]
-
Empty Containers: Even "empty" containers can retain hazardous residue. These must be disposed of as hazardous waste and should not be rinsed or repurposed.[5][13]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Benchchem. (n.d.). Personal protective equipment for handling Trimethaphan.
- ChemView. (n.d.). Section 2.
- (n.d.). Naphthalene.
- LGC Standards. (2015, July 31).
- SKF. (n.d.).
- Merck. (n.d.).
- MilliporeSigma. (2025, September 27).
- DC Fine Chemicals. (2024, November 4).
- ThermoFisher. (2025, September 17).
- Spectrum Chemical. (2022, November 15).
- National Institutes of Health. (n.d.). 1,4,5-Trimethylnaphthalene | C13H14 | CID 16478. PubChem.
- Sigma-Aldrich. (2024, March 8).
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
- iGEM. (n.d.).
- Nipissing University. (2019, June 12).
- Office of Research. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
- TCI EUROPE N.V. (n.d.). 1,4,5-Trimethylnaphthalene 2131-41-1.
- U.S. Environmental Protection Agency. (2025, October 15). 1,4,5-Trimethylnaphthalene Properties.
- Chemos GmbH&Co.KG. (n.d.).
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemview.epa.gov [chemview.epa.gov]
- 6. chemos.de [chemos.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.igem.org [static.igem.org]
- 9. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. nswai.org [nswai.org]
- 13. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
